molecular formula C8H3BrF4N2 B11189355 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11189355
M. Wt: 283.02 g/mol
InChI Key: AHJPYHZWYIEHMX-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine, fluorine, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine include:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure. The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H3BrF4N2/c9-4-1-2-5-14-6(8(11,12)13)7(10)15(5)3-4/h1-3H

InChI Key

AHJPYHZWYIEHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(F)(F)F

Origin of Product

United States

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